molecular formula C10H9F3O3 B13472484 Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

Cat. No.: B13472484
M. Wt: 234.17 g/mol
InChI Key: GKAFVUVGFPTOSG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is an organic compound with a unique structure that includes a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
  • Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
  • Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O3/c1-16-10(15)8(14)4-5-2-6(11)9(13)7(12)3-5/h2-3,8,14H,4H2,1H3

InChI Key

GKAFVUVGFPTOSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

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